molecular formula C12H17N3O2S B2354787 N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2320861-98-9

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2354787
CAS No.: 2320861-98-9
M. Wt: 267.35
InChI Key: HAKRXFMHHCYKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the imidazolidine-1-carboxamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors and enzymes, modulating their activity. The imidazolidine-1-carboxamide moiety may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-12(2,9-3-6-18-7-9)8-14-11(17)15-5-4-13-10(15)16/h3,6-7H,4-5,8H2,1-2H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKRXFMHHCYKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N1CCNC1=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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